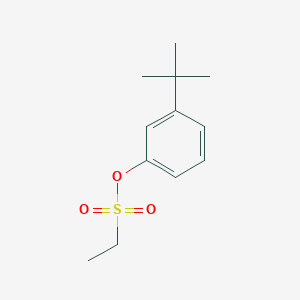
1,5-Dimethoxy-2-iodo-4-nitrobenzene
描述
1,5-Dimethoxy-2-iodo-4-nitrobenzene is an aromatic compound characterized by the presence of iodine, methoxy, and nitro functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-2-iodo-4-nitrobenzene can be synthesized through a multi-step process starting from 2,4-dimethoxybenzoic acid. The key steps involve nitration, iodination, and subsequent purification. The nitration of 2,4-dimethoxybenzoic acid is typically achieved using nitric acid in acetic acid, resulting in the formation of 2,4-dimethoxy-5-nitrobenzoic acid. This intermediate is then subjected to decarboxylative iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to yield 1-iodo-2,4-dimethoxy-5-nitrobenzene .
Industrial Production Methods
Industrial production of 1-iodo-2,4-dimethoxy-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow processes and the use of heterogeneous catalysts could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1,5-Dimethoxy-2-iodo-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating methoxy groups and an electron-withdrawing nitro group makes the compound reactive towards electrophiles.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-Amino-2,4-dimethoxy-5-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,5-Dimethoxy-2-iodo-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic properties, such as anticancer and antimicrobial activities.
Material Science: It is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 1-iodo-2,4-dimethoxy-5-nitrobenzene depends on the specific application and the chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the methoxy groups activate the benzene ring towards electrophiles, while the nitro group deactivates it. The iodine atom can participate in substitution reactions, where it is replaced by other nucleophiles .
相似化合物的比较
Similar Compounds
1-Iodo-4-nitrobenzene: Similar structure but lacks methoxy groups, making it less reactive towards electrophiles.
2,4-Dimethoxyiodobenzene: Lacks the nitro group, resulting in different reactivity and applications.
属性
分子式 |
C8H8INO4 |
|---|---|
分子量 |
309.06 g/mol |
IUPAC 名称 |
1-iodo-2,4-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 |
InChI 键 |
CUZGLTCGJFTYLD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])I)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chloroethyl)naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B8372089.png)
![N-[(1R)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B8372095.png)

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(3-iodophenyl)urea](/img/structure/B8372106.png)
![13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B8372111.png)
![1-[(Cyclopentylsulfanyl)methyl]-3-nitrobenzene](/img/structure/B8372112.png)




![6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid](/img/structure/B8372157.png)


